Methyl 4,4-dimethyl-5-oxopentanoate
Overview
Description
Methyl 4,4-dimethyl-5-oxopentanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 4,4-dimethyl-5-oxopentanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-dimethyl-5-oxopentanoate can be synthesized through several methods. One common method involves the esterification of 4,4-dimethyl-5-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 4,4-dimethyl-5-oxopentanoic acid.
Reduction: 4,4-dimethyl-5-hydroxypentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4-dimethyl-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4,4-dimethyl-5-oxopentanoate depends on the specific reactions it undergoes. In general, the ester group can participate in nucleophilic acyl substitution reactions, where the ester carbonyl carbon is attacked by a nucleophile, leading to the formation of various products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-dimethyl-3-oxopentanoate: Another ester with a similar structure but different position of the carbonyl group.
Methyl pivaloylacetate: A related compound with a similar ester functional group.
Uniqueness
Methyl 4,4-dimethyl-5-oxopentanoate is unique due to its specific structure, which imparts distinct reactivity and properties. Its position of the carbonyl group and the presence of two methyl groups on the same carbon atom make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4,4-dimethyl-5-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2,6-9)5-4-7(10)11-3/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPAAEFOOMPSGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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